molecular formula C17H14F3N5O2S B6496281 Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- CAS No. 1351648-51-5

Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]-

Cat. No.: B6496281
CAS No.: 1351648-51-5
M. Wt: 409.4 g/mol
InChI Key: WMXBPQPAJDDVAQ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, a pyridazine ring, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole and pyridazine rings followed by their coupling with the acetamide moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maintain high yields and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]- apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2S/c1-27-13-4-3-11(17(18,19)20)9-12(13)22-15(26)10-28-16-6-5-14(23-24-16)25-8-2-7-21-25/h2-9H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXBPQPAJDDVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117282
Record name Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351648-51-5
Record name Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351648-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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